molecular formula C6H4FNO4S B2753490 4-(Fluorosulfonyl)picolinic acid CAS No. 2219379-63-0

4-(Fluorosulfonyl)picolinic acid

Cat. No.: B2753490
CAS No.: 2219379-63-0
M. Wt: 205.16
InChI Key: NKRNNCLOIFCTBK-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)picolinic acid is an organic compound with the molecular formula C6H4FNO4S It is a derivative of picolinic acid, where a fluorosulfonyl group is attached to the fourth position of the pyridine ring

Scientific Research Applications

4-(Fluorosulfonyl)picolinic acid has several scientific research applications:

Future Directions

Sulfonyl fluorides, including 4-(Fluorosulfonyl)picolinic acid, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The development of new methods for their synthesis, such as direct fluorosulfonylation with fluorosulfonyl radicals, opens up new horizons for their use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorosulfonyl)picolinic acid typically involves the introduction of a fluorosulfonyl group to the picolinic acid framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the production of sulfonyl fluorides under mild conditions . The reaction generally involves the use of fluorosulfonyl chloride (FSO2Cl) as the fluorosulfonylating agent in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve the catalytic isomerization of tetrafluoroethane-β-sultone, which is obtained by the reaction of tetrafluoroethylene (TFE) with sulfur trioxide (SO3). This method has been optimized to ensure high yields and safety during large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)picolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while coupling reactions can produce complex organic frameworks.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position. It is known for its role in human nutrition as vitamin B3.

    Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of pharmaceuticals.

Uniqueness

4-(Fluorosulfonyl)picolinic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct electrophilic properties. This makes it particularly useful in chemical biology and materials science for probing enzyme functions and developing new materials .

Properties

IUPAC Name

4-fluorosulfonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRNNCLOIFCTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-63-0
Record name 4-(fluorosulfonyl)pyridine-2-carboxylic acid
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